

# Comparing the selectivity of EVT801 to other VEGFR inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EVT801

Cat. No.: B13904842

[Get Quote](#)

## EVT801: A Paradigm of Selectivity in VEGFR Inhibition

In the landscape of cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) has emerged as a cornerstone of anti-angiogenic therapy. However, the clinical efficacy of many VEGFR inhibitors is often tempered by off-target effects, leading to a range of toxicities. **EVT801**, a novel, orally active compound, is distinguished by its remarkable selectivity for VEGFR-3, a key mediator of lymphangiogenesis. This high selectivity profile suggests the potential for a more favorable safety profile compared to broader-spectrum VEGFR inhibitors. This guide provides a detailed comparison of the selectivity of **EVT801** with other prominent VEGFR inhibitors, supported by experimental data and methodologies.

## Unraveling the Selectivity Profile: A Quantitative Comparison

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC<sub>50</sub> value indicates greater potency.

**EVT801** has demonstrated potent and selective inhibition of VEGFR-3 in both biochemical and cellular assays.[1] In a cellular autophosphorylation assay using HEK293 cells, **EVT801** exhibited an IC<sub>50</sub> of 39 nM for VEGFR-3, while being significantly less potent against VEGFR-1 (2130 nM) and VEGFR-2 (260 nM).[2][3] Another study reported a cellular IC<sub>50</sub> of 21 nM for

VEGFR-3 and 241 nM for VEGFR-2.<sup>[4]</sup> This pronounced selectivity for VEGFR-3 is a key differentiating feature of **EVT801**.

For a direct and objective comparison, data from studies where multiple inhibitors were evaluated under the same experimental conditions are invaluable. One such comparison of cellular IC<sub>50</sub> values is presented below:

Inhibitor	VEGFR-2 IC <sub>50</sub> (nM)	VEGFR-3 IC <sub>50</sub> (nM)	Data Source
EVT801	241	21	Kazia Therapeutics
Lenvatinib	58	390	Kazia Therapeutics
Fruquintinib	568	2,097	Kazia Therapeutics

This side-by-side data clearly illustrates the superior selectivity of **EVT801** for VEGFR-3 compared to Lenvatinib and Fruquintinib. While Lenvatinib is more potent against VEGFR-2, **EVT801** is approximately 18.5 times more selective for VEGFR-3. Fruquintinib, in this comparison, shows weaker potency against both receptors.

The following table summarizes the IC<sub>50</sub> values for **EVT801** and other commonly used VEGFR inhibitors against the three main VEGFR subtypes. It is important to note that these values are compiled from various sources and may have been determined using different experimental methodologies, which can influence the results.

Inhibitor	VEGFR-1 IC50 (nM)	VEGFR-2 IC50 (nM)	VEGFR-3 IC50 (nM)	Other Key Targets
EVT801 (Biochemical)	396	130	11	-
EVT801 (Cellular)	2130	260	39	-
Axitinib	-	-	-	Potent inhibitor of VEGFR-1, -2, and -3.[4][5]
Lenvatinib	22	4	5.2	FGFR1-4, PDGFR $\alpha$ , KIT, RET.[6][7]
Regorafenib	13	4.2	46	PDGFR $\beta$ , Kit, RET, Raf-1.[8]
Sorafenib	26	90	20	PDGFR- $\beta$ , Flt-3, c-Kit, RET, Raf-1.
Sunitinib	-	80	-	PDGFR $\beta$ , c-Kit, FLT3, RET, CSF1R.
Motesanib	2	3	6	Kit, PDGFR, Ret.
Telatinib	-	6	4	c-Kit, PDGFR $\alpha$ .
Fruquintinib	33	35	0.5	Weak inhibition of RET, FGFR-1, c-kit.
Ki8751	-	0.9	-	40-fold more selective for VEGFR-2 than c-Kit, PDGFR $\alpha$ , and FGFR-2.[7]
ZD-4190	708	29	-	-

---

ZM 323881	-	<2	-	Almost no activity on VEGFR-1, PDGFR $\beta$ , FGFR1, EGFR, and ErbB2. <a href="#">[7]</a>
-----------	---	----	---	--------------------------------------------------------------------------------------------

---

Note: A dash (-) indicates that a specific value was not readily available in the searched sources.

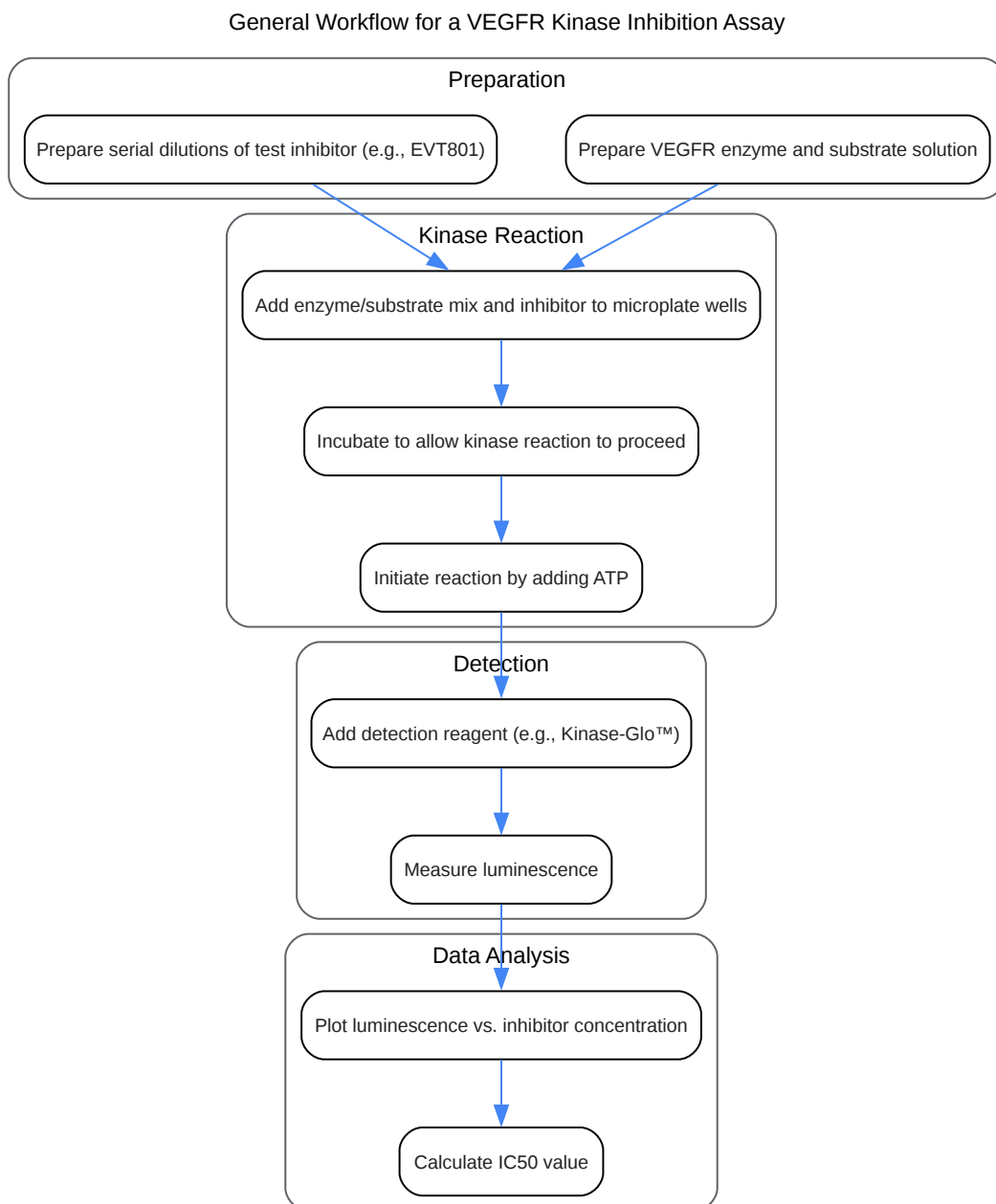
## The "How": Experimental Methodologies

The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. The most common methods are biochemical kinase assays and cell-based autophosphorylation assays.

### General Protocol for a VEGFR Kinase Inhibition Assay

A widely used method to determine the IC<sub>50</sub> of a kinase inhibitor is the luminescent kinase assay, such as the Kinase-Glo™ assay. This method measures the amount of ATP remaining after a kinase reaction.

Principle: The VEGFR enzyme catalyzes the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor, this reaction is hindered, resulting in a higher concentration of remaining ATP. The Kinase-Glo™ reagent is then added, which contains luciferase, an enzyme that produces a luminescent signal in the presence of ATP. The intensity of the light is directly proportional to the amount of ATP and, therefore, inversely proportional to the kinase activity.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vitro VEGFR kinase inhibition assay.

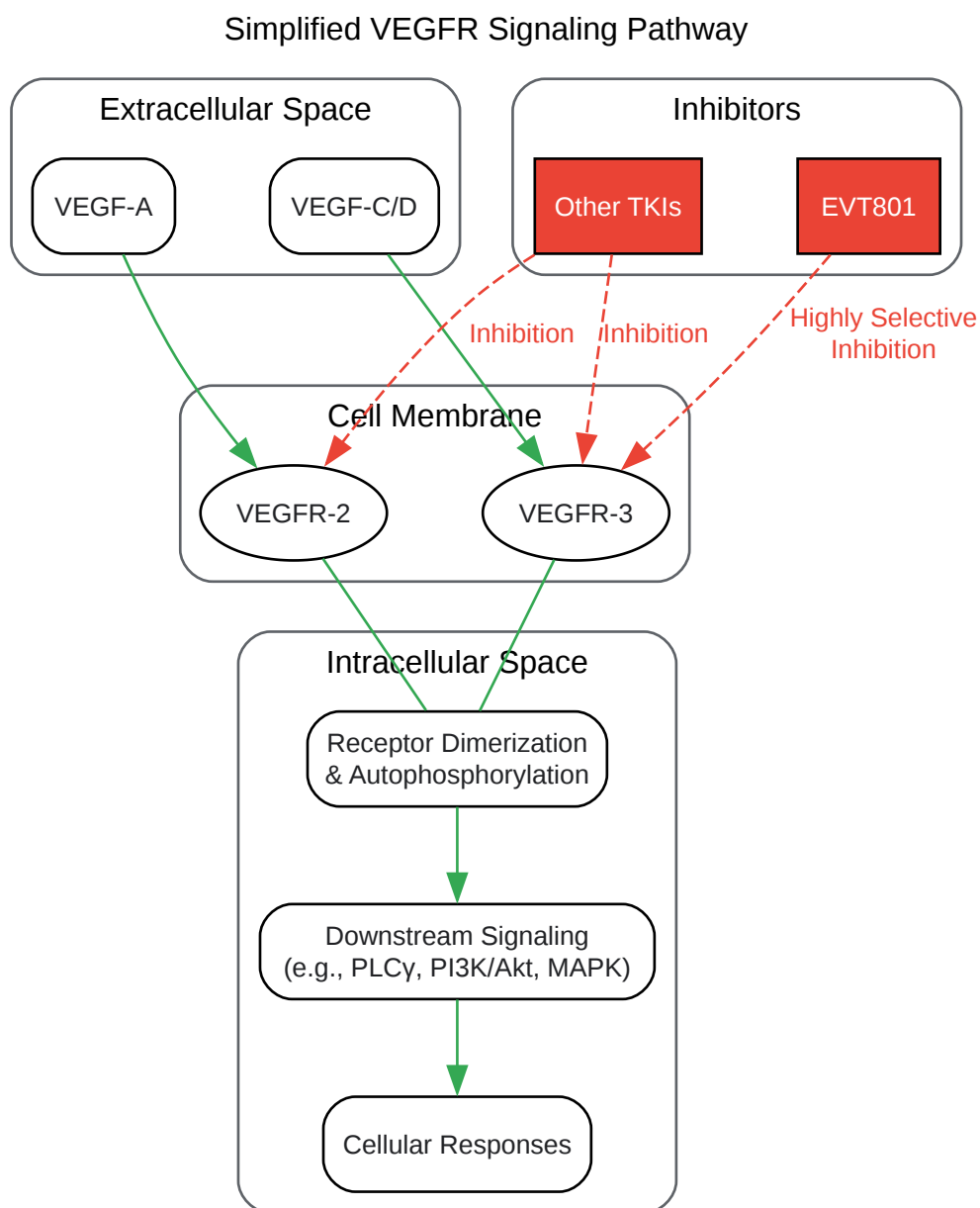
## Cellular Receptor Autophosphorylation Assay

This assay format provides a more physiologically relevant assessment of inhibitor activity within a cellular context.

Principle: Cells engineered to overexpress a specific VEGFR (e.g., HEK293 cells) are treated with the inhibitor. The receptor's natural ligand (e.g., VEGF-C for VEGFR-3) is then added to stimulate autophosphorylation. After cell lysis, the level of phosphorylated receptor is quantified, typically using an ELISA-based method with a phosphotyrosine-specific antibody. The reduction in phosphorylation in the presence of the inhibitor is used to determine the IC<sub>50</sub>.

## Visualizing the VEGFR Signaling Pathway

Understanding the signaling cascade initiated by VEGFRs is crucial to appreciating the therapeutic rationale for their inhibition.

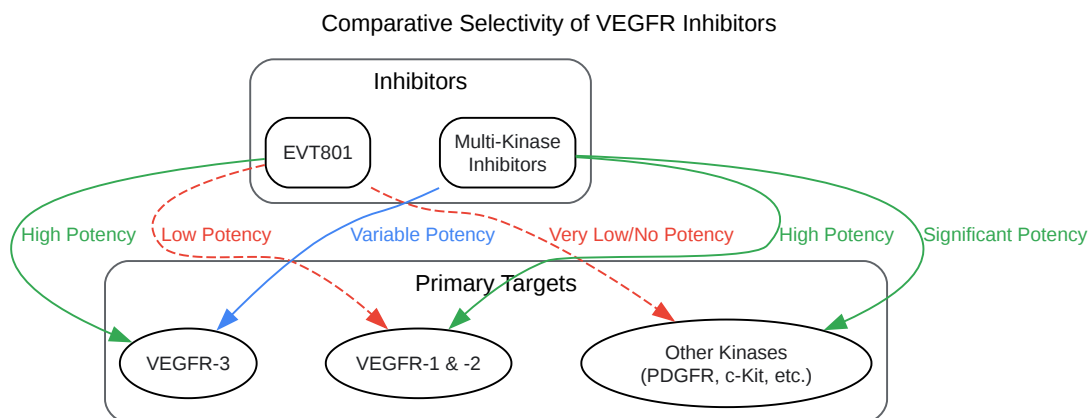


[Click to download full resolution via product page](#)

Caption: Simplified overview of the VEGFR signaling pathway and points of inhibition.

## Logical Comparison of Selectivity

The selectivity of a kinase inhibitor can be visualized by comparing its potency against different targets.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. benchchem.com [benchchem.com]



- 6. An immunoassay for assessment of receptor tyrosine kinase autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Comparing the selectivity of EVT801 to other VEGFR inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#comparing-the-selectivity-of-evt801-to-other-vegfr-inhibitors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)